
3-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, pyrimidine diones, and dihydroisoquinoline units. These structural features are often seen in molecules with various pharmacological properties, and their synthesis and analysis are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including Michael addition and aza-Wittig reactions. For instance, the synthesis of novel chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivatives was achieved by reacting iminophosphorane with 4-chlorophenyl isocyanate, followed by a reaction with phenols, yielding the desired compounds in moderate to good yields . This suggests that the synthesis of the compound would likely involve similar strategic steps, such as the use of isocyanates and amines, to construct the pyrimidine dione core and attach the chlorophenyl and dihydroisoquinoline moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the geometrical parameters, such as bond angles and lengths, which are crucial for understanding the three-dimensional conformation of the molecules . The molecular structure is also important for predicting the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses, including natural bond orbital (NBO) analysis, frontier molecular orbital (FMO) theory, and Fukui function calculations. These studies help identify potential electrophilic and nucleophilic sites within the molecule, which are important for understanding how the compound might interact with other chemicals or biological macromolecules . Additionally, the transamination of related compounds has been studied, indicating that the compound may also undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, have been investigated using spectroscopic methods and quantum chemical calculations . These properties are indicative of how the compound might behave under different physical conditions and in the presence of various external stimuli. The stability of the molecule can be inferred from hyperconjugative interactions and charge delocalization, as analyzed through NBO studies .
科学的研究の応用
Green Synthesis Approaches
A study by Salari et al. (2017) highlights a green and efficient synthesis method for producing trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones. This method involves a one-pot condensation using choline hydroxide as a catalyst, showcasing an environmentally friendly approach to synthesizing pyrimidine derivatives with potential applications in pharmaceuticals and materials science (Salari, Hassanabadi, & Mosslemin, 2017).
Antimicrobial and Antineoplastic Agents
A notable investigation by Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, including structures similar to the specified compound, assessing their potential as anti-inflammatory and analgesic agents. This research underscores the therapeutic potential of pyrimidine and isoquinoline derivatives in addressing pain and inflammation, thus contributing to the development of new pharmaceuticals (Farag et al., 2012).
Radical Cyclization in Chemical Synthesis
Majumdar and Mukhopadhyay (2003) explored the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through radical cyclization. Their work demonstrates an effective strategy for constructing complex heterocyclic systems, highlighting the versatility of pyrimidine derivatives in synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).
Material Science Applications
Hussein et al. (2016) synthesized derivatives incorporating the pyrimidine structure for evaluating their efficiency as antioxidants in lubricating greases. This research illustrates the potential industrial application of such compounds in improving the oxidative stability of lubricants, which is crucial for machinery longevity and efficiency (Hussein, Ismail, & El-Adly, 2016).
Photophysical Properties for Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor structures, exhibiting solid-state fluorescence and solvatochromism. These compounds have applications in pH sensing, highlighting the versatility of pyrimidine derivatives in developing new materials for chemical sensing and optical devices (Yan et al., 2017).
特性
IUPAC Name |
3-(4-chlorophenyl)-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-5-7-16(8-6-15)23-18(24)11-17(21-19(23)25)22-10-9-13-3-1-2-4-14(13)12-22/h1-8,11H,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFMNXKWNLXMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3-(4-Bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone](/img/structure/B2508935.png)
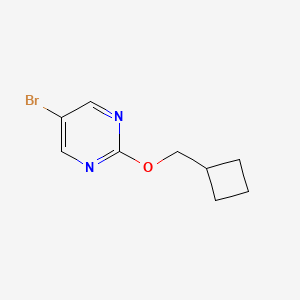
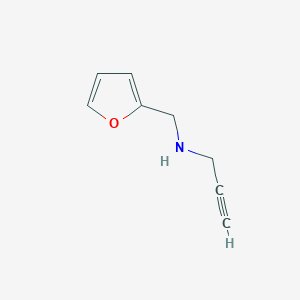
![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
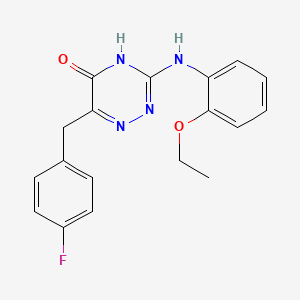
![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
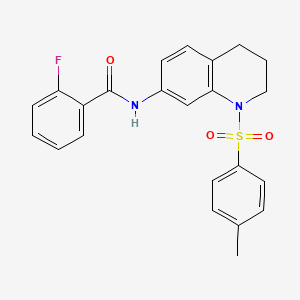
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
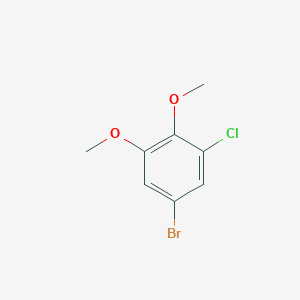
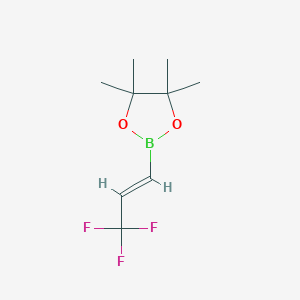
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)